molecular formula C6H12ClN3O2 B1192501 Chloro-PEG3-azide

Chloro-PEG3-azide

Cat. No.: B1192501
M. Wt: 193.63
InChI Key: DSRZDURQKUKXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chloro-PEG3-azide is an organic compound with the molecular formula C6H12ClN3O2. This compound is characterized by the presence of a chloro group and an azido group attached to a triethylene glycol backbone. It is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

Chloro-PEG3-azide has several scientific research applications:

Preparation Methods

The synthesis of Chloro-PEG3-azide typically involves the reaction of 2-chloroethanol with 2-(2-azidoethoxy)ethanol. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol is replaced by the azidoethoxy group .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Chloro-PEG3-azide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Click Chemistry:

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

Common reagents used in these reactions include sodium azide, copper(I) catalysts for click chemistry, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Chloro-PEG3-azide is primarily based on its ability to undergo nucleophilic substitution and click chemistry reactions. The chloro group acts as a leaving group, allowing nucleophiles to attack and form new bonds. The azido group, on the other hand, participates in cycloaddition reactions, forming stable triazole rings. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Chloro-PEG3-azide can be compared with similar compounds such as:

The uniqueness of this compound lies in its dual functionality, allowing it to participate in both nucleophilic substitution and click chemistry reactions, making it a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C6H12ClN3O2

Molecular Weight

193.63

IUPAC Name

1-azido-2-[2-(2-chloroethoxy)ethoxy]ethane

InChI

InChI=1S/C6H12ClN3O2/c7-1-3-11-5-6-12-4-2-9-10-8/h1-6H2

InChI Key

DSRZDURQKUKXQO-UHFFFAOYSA-N

SMILES

C(COCCOCCCl)N=[N+]=[N-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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